REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]2[NH:8][N:9]=[CH:10][C:3]=12.O[CH:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.N(C(OCC)=O)=NC(OCC)=O>O1CCCC1>[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]2[N:8]([CH:12]3[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]3)[N:9]=[CH:10][C:3]=12
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
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ClC1=C2C(=NC=N1)NN=C2
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
OC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
9.21 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
diethyl azodicarboxylate
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Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
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N(=NC(=O)OCC)C(=O)OCC
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
stirred overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
To a flame dried round bottom flask under N2
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Type
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TEMPERATURE
|
Details
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to warm to room temperature
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Type
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FILTRATION
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Details
|
The reaction was then filtered
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Type
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FILTRATION
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Details
|
The insoluble material was filtered off
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated
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Type
|
WAIT
|
Details
|
put in the freezer for 5 hr
|
Duration
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5 h
|
Type
|
CUSTOM
|
Details
|
The crystals that formed
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Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was purified by silica gel chromatography (0-2% methanol/methylene chloride)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=N1)N(N=C2)C2CCN(CC2)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |